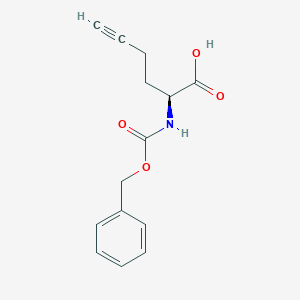

Cbz-L-homopropargylglycine

Descripción general

Descripción

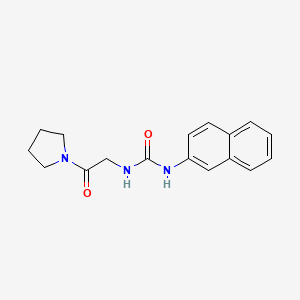

Cbz-L-homopropargylglycine is a chemical compound with the molecular formula C14H15NO4 . It is used in various scientific and medical research .

Molecular Structure Analysis

Cbz-L-homopropargylglycine has a complex molecular structure . The exact details of its molecular structure are not provided in the search results. More specific studies or advanced tools might be needed to analyze its molecular structure.Aplicaciones Científicas De Investigación

Protein Synthesis Monitoring

“Cbz-L-homopropargylglycine” is used in the monitoring of protein synthesis . It provides a non-radioactive alternative to analyze the global protein synthesis in cell culture . It is cell-permeable and randomly incorporated instead of methionine during translation .

Detection of Nascent Protein Synthesis

“Cbz-L-homopropargylglycine” is used as a fast, sensitive, non-toxic, and non-radioactive alternative to the traditional technique, 35S methionine, for the detection of nascent protein synthesis . It is an amino acid analog that contains a very small modification, specifically an alkyne moiety that can be fed to cultured cells and incorporated into proteins during active protein synthesis .

Protein Labeling

“Cbz-L-homopropargylglycine” is used in protein labeling . The alkyne moiety in the compound allows it to be detected with an azide-containing dye or hapten . This enables the analysis of cells by fluorescence microscopy, flow cytometry, or high-content imaging and analysis .

Super-Resolution Microscopy

“Cbz-L-homopropargylglycine” facilitates direct labeling and super-resolution imaging of nucleic acids and proteins . It allows for high-density labeling of cellular DNA and RNA using click chemistry .

Visualization of Cellular Structures

“Cbz-L-homopropargylglycine” is used to visualize the crescent and ring-like structure of densely packed RNA in nucleoli . This is achieved through high-density labeling of cellular DNA and RNA using click chemistry and performing confocal and super-resolution microscopy .

Imaging of Outer-Membrane Proteins

“Cbz-L-homopropargylglycine” is used for super-resolution imaging of outer-membrane proteins of E. coli . This is achieved through click chemistry with unnatural amino acids .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPVNBACLFLOJI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-homopropargylglycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)